Product packaging for Thiochroman-3-ylamine(Cat. No.:CAS No. 124499-23-6)

Thiochroman-3-ylamine

Cat. No.: B040942
CAS No.: 124499-23-6
M. Wt: 165.26 g/mol
InChI Key: HMJPRXLPAGOYFX-UHFFFAOYSA-N
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Description

Thiochroman-3-ylamine is a privileged scaffold in medicinal chemistry and drug discovery research, characterized by its benzothiopyran structure where a sulfur atom replaces the oxygen of a chroman, fused to an aromatic ring and substituted with a primary amine at the 3-position. This unique structure confers significant research value as a versatile building block for the synthesis of diverse compound libraries and as a core motif for probing structure-activity relationships. Its primary research applications lie in the development of novel ligands for central nervous system (CNS) targets, including various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The electron-rich sulfur atom and the amine handle can influence the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity, making it a critical intermediate for optimizing pharmacokinetic and pharmacodynamic properties in lead compound optimization programs. Researchers utilize this compound to explore its potential role in modulating serotonergic and other monoaminergic systems, contributing to the investigation of new therapeutic avenues for neurological and psychiatric disorders. This compound is presented as a high-purity reagent to ensure reproducibility and reliability in experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NS B040942 Thiochroman-3-ylamine CAS No. 124499-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPRXLPAGOYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552518
Record name 3,4-Dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-23-6
Record name 3,4-Dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thiochroman 3 Ylamine and Its Derivatives

Established Synthetic Routes for Thiochroman-3-ylamine Core Structure

A variety of synthetic strategies have been developed to construct the this compound core. These methods often leverage readily available starting materials and employ diverse reaction cascades to build the heterocyclic system.

Reductive Ring Expansion of Cyclic Ketoximes and Hydroxylamines

The reductive ring expansion of cyclic ketoximes presents a powerful method for the synthesis of nitrogen-containing heterocyclic systems. This approach has been successfully applied to the synthesis of this compound from thiochroman-4-one (B147511) oxime. The reaction typically involves the use of aluminum-based reducing agents.

In a notable study, the ring expansion of thiochroman-4-one oxime was investigated using various reductants. It was found that dichloroaluminum hydride (AlHCl₂), prepared from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), is an effective reagent for this transformation. The reaction proceeds via a proposed mechanism involving the reduction of the oxime to a hydroxylamine (B1172632) intermediate, which then undergoes a rearrangement process to yield the ring-expanded amine. nih.govsci-hub.se The choice of solvent can influence the reaction's outcome; for instance, using cyclopentyl methyl ether (CPME) has been shown to suppress the formation of undesired side products. nih.gov

The reaction of thiochroman-4-one oxime with AlHCl₂ can lead to a mixture of the desired this compound and the isomeric 2,3,4,5-tetrahydrobenzo[b] Current time information in Bangalore, IN.rsc.orgthiazepine. nih.govsci-hub.se The relative yields of these products can be influenced by the reaction conditions.

Table 1: Reductive Ring Expansion of Thiochroman-4-one Oxime

Precursor Reagent Product Notes
Thiochroman-4-one oxime AlHCl₂ This compound Reaction also yields 2,3,4,5-tetrahydrobenzo[b] Current time information in Bangalore, IN.rsc.orgthiazepine.

Annulation Reactions, including [3+3] Annulation of Aminocyclopropanes with Thiophenols

Annulation reactions provide a convergent approach to building cyclic systems. A formal [3+3] annulation reaction between aminocyclopropanes and thiophenols has been reported for the one-pot synthesis of 4-aminothiochromans, which are structural isomers of this compound. nih.govsci-hub.se This methodology highlights the potential of using aminocyclopropanes as three-carbon synthons for the construction of the thiochroman (B1618051) skeleton.

The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov The process involves the activation of the aminocyclopropane, followed by a tandem reaction with the thiophenol to form the thiochroman ring with high regioselectivity. nih.govsci-hub.se While this specific method yields 4-aminothiochromans, the underlying principle of [3+3] annulation could potentially be adapted for the synthesis of the 3-amino isomer through the use of appropriately substituted precursors.

Condensation Reactions involving Thiochroman-4-one Precursors

Thiochroman-4-ones are versatile and widely used precursors for the synthesis of a variety of heterocyclic compounds fused to the thiochroman ring system. researchgate.net These precursors can undergo various condensation reactions to introduce functionality at the C3 position, which can then be converted to an amino group.

For instance, the Claisen condensation of thiochroman-4-one with ethyl formate (B1220265) in the presence of sodium methoxide (B1231860) yields 2-hydroxymethylenethiochroman-4-one. researchgate.net This intermediate can then be further manipulated. For example, treatment with hydroxylamine followed by basification can lead to 3-cyano-thiochroman-4-one. researchgate.net The cyano group can subsequently be reduced to an aminomethyl group, or the oxime can be subjected to reductive rearrangement to furnish the 3-amino functionality.

Furthermore, thiochroman-4-ones can react with various reagents like hydrazine (B178648) derivatives to form pyrazole-fused thiochromans. rsc.orgnih.gov While not directly yielding this compound, these reactions demonstrate the reactivity of the C3 position and the potential for introducing nitrogen-containing functionalities that could be precursors to the desired amine.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective methods for the synthesis of this compound enantiomers and diastereomers is crucial for the exploration of their potential pharmacological activities, as biological systems often exhibit stereospecific interactions. While specific literature on the stereoselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied.

Strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. uniurb.it For example, the reduction of a prochiral thiochroman-3-one (B105380) could be achieved using a chiral reducing agent to yield an enantiomerically enriched thiochroman-3-ol, which could then be converted to the amine with retention or inversion of configuration.

Another approach involves the diastereoselective functionalization of a chiral thiochroman derivative. For instance, a stereoselective reduction of a thiochroman-4-one derivative bearing a chiral auxiliary at a different position could lead to a diastereomerically enriched product. researchgate.net The separation of diastereomers, often by crystallization or chromatography, followed by removal of the chiral auxiliary, is a common strategy in chiral resolution. libretexts.orgwikipedia.org The stereoselective synthesis of related sulfur-containing unnatural amino acids and other heterocyclic systems has been achieved through methods like photoredox/iron cooperative catalysis for [2+3] cycloadditions, which could potentially be adapted for the synthesis of chiral thiochroman derivatives. thieme-connect.de

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound core are essential for creating libraries of compounds for structure-activity relationship (SAR) studies. This can involve the introduction of substituents on the aromatic ring or modification of the amine functionality.

Synthesis of Substituted this compound Analogs (e.g., 6-Bromo-thiochroman-3-ylamine, 7-Methoxy-thiochroman-3-ylamine)

The synthesis of substituted this compound analogs typically starts with the corresponding substituted thiophenols or other aromatic precursors. The synthetic routes to the thiochroman core, as described in section 2.1, can often be applied to these substituted starting materials.

For example, the synthesis of 6-Bromo-thiochroman-3-ylamine (CAS 885270-59-7) would likely involve the use of 4-bromothiophenol (B107966) as a starting material in a sequence to construct the 6-bromo-thiochroman-4-one precursor, which is then converted to the 3-ylamine. thoreauchem.com A reported synthesis of the related 6-bromo-4,4-dimethylthiochroman (B176867) started from bromobenzene, which underwent chlorosulfonation, reduction, thioetherification, and cyclization, demonstrating a viable pathway to brominated thiochroman scaffolds. researchgate.net

Similarly, the synthesis of 7-Methoxy-thiochroman-3-ylamine (CAS 885270-56-4) would likely utilize 3-methoxythiophenol. thoreauchem.com The presence of the methoxy (B1213986) group can influence the reactivity and regioselectivity of the ring-forming reactions.

The introduction of substituents allows for the modulation of the electronic and steric properties of the molecule, which can have a significant impact on its biological activity.

Table 2: Substituted this compound Analogs

Compound Name CAS Number Molecular Formula Molecular Weight
6-Bromo-thiochroman-3-ylamine 885270-59-7 C₉H₁₀BrNS 244.15 g/mol

Introduction of Heterocyclic Moieties and Linkers

The incorporation of heterocyclic moieties into the thiochroman framework is a key strategy for expanding the chemical space and modulating the pharmacological properties of this compound derivatives. The amino group at the 3-position serves as a versatile handle for derivatization, allowing for the attachment of various heterocyclic systems through different linkers. These modifications can significantly influence the molecule's binding affinity to biological targets, solubility, and metabolic stability.

A common precursor for these syntheses is thiochroman-4-one, which can be readily converted to this compound or other key intermediates. The synthesis of fused heterocyclic systems often involves the reaction of thiochroman-4-ones with bifunctional reagents. For instance, pyrazole (B372694) and isoxazole (B147169) derivatives of thiochroman-4-one have been synthesized and characterized. nih.gov Similarly, the condensation of thiochroman-4-ones with various reagents can yield fused pyridines, pyrimidines, and thiazepines. researchgate.net

One notable approach involves the ammonium (B1175870) acetate-mediated cyclocondensation between thiochroman-4-one and 3-oxo-2-arylhydrazonopropanals, yielding thiochromeno[4,3-b]pyridine derivatives. This reaction can be significantly enhanced using a high-pressure Q-tube reactor, which is considered a greener and more efficient alternative to conventional heating. nih.govacs.org

Another strategy is the direct coupling of pre-formed heterocyclic rings to the thiochroman scaffold. For example, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities have been synthesized to explore their biological activities. nih.govrsc.org Cross-coupling reactions, such as those utilizing a palladium(II) catalyst system, have been effectively used to construct 2-aryl-4H-thiochromen-4-one derivatives, including those with heteroaryl groups like pyridyl and furanyl, from 2-sulfinyl-thiochromones and arylboronic acids. acs.org The introduction of an indole (B1671886) moiety has also been explored, with the synthesis of 2-(indole-3-yl)-thiochroman-4-ones via an ionic liquid-mediated approach. nih.gov

The following table summarizes various synthetic strategies for introducing heterocyclic moieties onto the thiochroman scaffold, often starting from the versatile thiochroman-4-one precursor.

Starting MaterialReagent(s)Heterocyclic Moiety IntroducedReaction TypeRef.
Thiochroman-4-one3-Oxo-2-arylhydrazonopropanals, Ammonium acetateFused Pyridine (B92270) (Thiochromeno[4,3-b]pyridine)Cyclocondensation nih.govacs.org
Thiochroman-4-oneHydrazine/HydroxylamineFused Pyrazole/IsoxazoleCyclocondensation nih.gov
2-Sulfinyl-thiochromoneArylboronic acids, Pd(OAc)₂, XPhosAryl/Heteroaryl (e.g., Pyridyl, Furanyl)Cross-Coupling acs.org
Thiochroman-4-oneIndole, Ionic LiquidIndoleCondensation nih.gov
Thiochroman-4-oneVarious bifunctional reagentsPyrimidines, ThiazepinesCyclocondensation researchgate.net

These methodologies demonstrate the versatility of the thiochroman core in generating a diverse range of derivatives. The choice of the heterocyclic moiety and the linker is crucial in tailoring the final compound for specific biological applications, a concept extensively explored in structure-activity relationship (SAR) studies. nih.gov

Parallel Synthesis and High-Throughput Approaches for Library Generation

Parallel synthesis and high-throughput screening are cornerstone technologies in modern medicinal chemistry, enabling the rapid generation and evaluation of large, diverse compound libraries to accelerate the drug discovery process. enamine.netnih.gov These approaches are highly applicable to the systematic exploration of the chemical space around the this compound scaffold.

The core principle of parallel synthesis involves the simultaneous execution of multiple, related chemical reactions in a spatially separated manner, typically in multi-well plates (e.g., 96-well format). enamine.net This allows for the efficient production of a library of structurally related compounds by systematically varying the building blocks that are attached to a common core scaffold.

For the generation of a this compound derivative library, a common strategy would start with a key intermediate, such as thiochroman-4-one or this compound itself. This core structure can then be reacted with a diverse set of reagents in each well of the reaction plate. For example, this compound could be subjected to a variety of acylation or reductive amination reactions in parallel.

Representative Parallel Synthesis Scheme:

Starting with this compound as the common scaffold, a library can be generated by reacting it with an array of carboxylic acids (for amide bond formation) or aldehydes/ketones (for reductive amination).

WellScaffoldReagent (R-COOH or R'-CHO)Resulting Moiety
A1This compoundAcetic AcidAcetamide
A2This compoundBenzoic AcidBenzamide
A3This compoundIsonicotinic AcidIsonicotinamide
A4This compoundThiophene-2-carboxylic acidThiophene-2-carboxamide
B1This compoundFormaldehydeN-Methylamine
B2This compoundAcetoneN-Isopropylamine
B3This compoundPyridine-4-carboxaldehydeN-(Pyridin-4-ylmethyl)amine
B4This compoundFuran-2-carboxaldehydeN-(Furan-2-ylmethyl)amine

This approach allows for the creation of hundreds or thousands of distinct derivatives in a short period. enamine.net The resulting libraries provide a rich source of compounds for high-throughput screening against biological targets. The data from these screens are then used to establish structure-activity relationships (SAR), guiding the next round of synthesis and optimization. nih.gov The entire process, from design and synthesis to testing and analysis (the DMTA cycle), is significantly accelerated by these high-throughput methodologies.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to create more sustainable, efficient, and environmentally benign processes. These principles can be applied to the synthesis of this compound and its precursors, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Several green chemistry strategies have been reported for the synthesis of the core thiochroman structure, which is a key precursor to this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.com An efficient microwave-assisted protocol for the synthesis of thiochroman-4-ones from benzenethiols and α,β-unsaturated acids (like crotonic or methacrylic acid) has been developed. nih.gov This method utilizes a superacid catalyst and provides the cyclized products in good yield and selectivity, demonstrating a significant improvement in energy and time efficiency. nih.govscispace.com

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. A solvent-free method for synthesizing thiochromans has been reported, involving the cyclocondensation of α,β-unsaturated aldehydes with arenethiols at room temperature, catalyzed by a catalytic amount of iodine. acgpubs.org This protocol is advantageous due to its mild conditions, simple work-up, and avoidance of hazardous solvents.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical reagents. Biotransformation of thiochroman derivatives using marine-derived fungi has been successfully demonstrated. mdpi.com For instance, fungi like Emericellopsis maritima can perform stereoselective oxidations on thiochroman-4-ol (B1596091), while other fungi can reduce thiochroman-4-one to the corresponding alcohol with good yield and enantioselectivity. mdpi.com These biocatalytic methods operate under mild, aqueous conditions and can produce chiral intermediates valuable for asymmetric synthesis.

Alternative Reaction Media and Conditions: A high-pressure Q-tube reactor has been used for the synthesis of thiochromeno[4,3-b]pyridine derivatives in acetic acid. nih.govacs.org This method is presented as a safe and efficient green protocol, offering scalability and high atom economy compared to conventional heating. nih.gov

The following table summarizes some green chemistry approaches applied to the synthesis of thiochroman precursors.

Green ApproachReactionAdvantagesRef.
Microwave IrradiationSynthesis of thiochroman-4-ones from benzenethiols and unsaturated acids.Rapid reaction times, high efficiency, good yields. nih.govscispace.com
Solvent-Free ConditionsIodine-catalyzed synthesis of thiochromans from arenethiols and unsaturated aldehydes.Avoids volatile organic solvents, mild room temperature conditions, easy work-up. acgpubs.org
BiocatalysisFungal transformation of thiochroman-4-ol and thiochroman-4-one.High regio- and stereoselectivity, mild aqueous conditions, environmentally friendly. mdpi.com
High-Pressure ReactorSynthesis of fused thiochromeno[4,3-b]pyridines.High efficiency, scalability, high atom economy, safe operation. nih.govacs.org

By adopting these methodologies, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.

Computational Approaches in Synthetic Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry, providing powerful methods for the design, analysis, and optimization of molecules and their synthetic routes before committing to laboratory work. acs.org These approaches are instrumental in the rational design of this compound derivatives with enhanced biological activity and in optimizing their synthetic pathways.

Structure-Activity Relationship (SAR) and Molecular Docking: Computational techniques are widely used to elucidate the structure-activity relationships of thiochroman derivatives. Molecular docking is a key method used to predict the preferred binding orientation of a ligand to a biological target. For instance, docking studies have been employed to understand the interactions of thiochroman-4-one derivatives with various biological targets, such as leishmanial enzymes and cathepsin L. rsc.orgacs.org These studies can reveal crucial binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and help explain why certain substituents enhance activity while others diminish it. By visualizing these interactions, chemists can rationally design new derivatives with improved binding affinity and selectivity.

In one study, molecular docking was used to investigate the binding of thiochroman-4-one derivatives bearing a vinyl sulfone moiety to leishmanial targets, providing insight into their high activity. rsc.org Similarly, docking simulations helped to explain the potent and selective inhibition of cathepsin L by thiochromanone thiosemicarbazone analogues. acs.org

Quantum Mechanical Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to analyze the electronic properties of molecules. researchgate.net These calculations can determine parameters like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distributions. This information is valuable for predicting a molecule's reactivity and its potential to interact with a biological receptor. researchgate.netresearchgate.net For example, DFT calculations have been used to correlate the electronic effects of different substituents on the thiochroman ring with experimentally observed biological activity, providing a deeper understanding of the SAR. researchgate.net

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore model is established for a series of active this compound derivatives, it can be used to virtually screen large compound databases to identify new molecules that fit the model and are therefore likely to be active. This approach accelerates the discovery of novel hits.

The table below highlights the application of various computational tools in the study of thiochroman derivatives.

Computational ToolApplicationPurposeRepresentative Finding/Ref.
Molecular DockingPredicting ligand-protein binding modesUnderstand SAR, guide rational design of inhibitorsFavorable interactions of thiochroman derivatives with leishmanial targets and cathepsin L identified. rsc.orgacs.org
Density Functional Theory (DFT)Calculating electronic properties (HOMO-LUMO gap, electrostatic potential)Correlate electronic structure with reactivity and biological activityLower HOMO-LUMO energy gaps in certain thiochromanone derivatives correlated with increased antimicrobial efficacy. researchgate.net
Hirshfeld Surface AnalysisAnalyzing intermolecular interactions in crystal structuresUnderstand crystal packing and weak interactions affecting solid-state propertiesUsed to quantify significant intermolecular contacts in thiochroman derivative crystals. researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-protein complexes over timeAssess binding mode stability and conformational changesConfirmed stable binding of thiochroman derivatives in the active site of target enzymes. rsc.org

By integrating these computational methods into the research workflow, scientists can prioritize the synthesis of the most promising this compound derivatives, thereby saving significant time and resources in the laboratory.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Thiochroman 3 Ylamine Derivatives

Correlating Structural Modifications with Biological Activities and Pharmacological Profiles

SAR studies on thiochroman (B1618051) derivatives have revealed critical insights into how specific structural modifications influence their therapeutic potential across various disease areas. The versatility of the thiochroman core allows for systematic modifications at several positions, leading to significant changes in biological activity.

For instance, in the development of antiestrogenic agents, a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives were synthesized. SAR analysis indicated that several structural features were essential for potent activity. Specifically, the presence of a methyl group at the 3-position, a specific stereochemical configuration (3RS,4RS) between the 3- and 4-positions, a nine-methylene chain in the side group, and a terminal perfluoroalkyl moiety were all found to play a significant role in enhancing estrogen receptor (ER) binding and in vivo antiestrogen (B12405530) effects. nih.gov

In the realm of antimicrobial research, SAR studies have been equally informative.

Antifungal Activity: For a series of 2-(indole-3-yl)-thiochroman-4-ones, modifications to the core structure significantly impacted their efficacy against fungal strains like Candida albicans. One derivative emerged as particularly potent, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. nih.gov In another study on indolo-[3,2-c]-2H-thiochroman derivatives, an unsubstituted phenyl ring at the 3-position was found to be more potent than derivatives with either electron-withdrawing or electron-donating groups. nih.gov

Antibacterial Activity: The antibacterial properties of thiochroman-4-one (B147511) derivatives were enhanced by the incorporation of carboxamide and 1,3,4-thiadiazole (B1197879) thioether groups. nih.gov For thiochromene derivatives, which are closely related unsaturated analogs, compounds featuring smaller heterocyclic moieties and shorter linkers generally exhibited stronger antibacterial activity. nih.gov A key finding was that a 3-hydroxyl group on the thiochromen-4-one scaffold was essential for activity against M. catarrhalis. nih.gov

Anti-leishmanial Activity: The development of agents against Leishmania panamensis has benefited from SAR studies of thiochroman-4-ones. The introduction of a vinyl sulfone group was found to dramatically increase anti-leishmanial activity. nih.gov Further optimization showed that incorporating hydrazone moieties also enhanced the potency of these compounds. nih.gov

These examples underscore the principle that minor structural alterations to the thiochroman scaffold can lead to profound differences in biological activity and pharmacological profiles, guiding medicinal chemists in the optimization of lead compounds.

Impact of Substituent Effects on Receptor Binding and Target Interactions

In the context of pure antiestrogens, the structure-activity relationship for 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives highlighted the importance of a terminal perfluoroalkyl moiety in the side chain at the 4-position. This highly electronegative group was crucial for increasing estrogen receptor binding. nih.gov

For anti-leishmanial thiochroman derivatives, electronic factors play a significant role. The presence of electron-withdrawing groups, such as nitrile or trifluoromethyl groups, at the 2-position of the thiochroman core appeared to be beneficial for activity in some cases. nih.gov This suggests that reducing the electron density at this position may enhance the interaction with key leishmanial enzyme targets. Conversely, for certain antifungal thiochroman derivatives, an unsubstituted phenyl ring at the 3-position was more effective than rings bearing either electron-donating or electron-withdrawing substituents, indicating that a specific electronic and steric profile at this position is optimal for target interaction. nih.gov

Furthermore, fluorine substitution at the 6-position of the thiochromone (B8434766) ring was shown to increase leishmanicidal activity, demonstrating how specific halogen substitutions can be strategically employed to optimize therapeutic efficacy. nih.gov These findings illustrate that a deep understanding of substituent effects—including their electronegativity, size, and position—is fundamental to modulating the receptor binding and target interactions of thiochroman-based compounds.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional shape and conformational flexibility of the thiochroman ring system are critical determinants of its biological activity. The non-planar nature of the heterocyclic ring allows it to adopt different conformations, such as "bent" and "twisted" forms. researchgate.net The energetic favorability of a particular conformation can dictate how well the molecule fits into the binding site of a target protein.

Studies on isothiochroman (B1214466) (ITC), a structural isomer of thiochroman, have shown that the bent conformer possesses the lowest energy, while a twisted conformer is slightly higher in energy by approximately 80 ± 20 cm⁻¹. researchgate.net This small energy difference suggests that the molecule can likely access multiple conformations, which may be important for its interaction with biological targets. researchgate.net The specific conformation adopted upon binding can be crucial for establishing the necessary intermolecular interactions for a biological response.

Stereochemistry, a key aspect of conformational analysis, also plays a pivotal role. In the development of thiochroman-based antiestrogens, the relative configuration at the 3- and 4-positions was a critical factor for activity. nih.gov Specifically, the (3RS,4RS)-configuration was shown to be important for high estrogen receptor binding and potent oral antiestrogen activity, highlighting that the precise spatial arrangement of substituents is essential for optimal interaction with the receptor. nih.gov

The absolute configuration of stereocenters can also be decisive. In biotransformation studies of thiochroman-4-ol (B1596091), the absolute configuration of the resulting sulfoxide (B87167) metabolites was determined using advanced spectroscopic techniques, confirming the stereoselective nature of biological reactions and the importance of chirality in molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts.

For chromone (B188151) derivatives, which are structurally analogous to thiochromanones, 2D-QSAR analyses have been successfully applied to predict their fungicidal activity. frontiersin.org In one such study on 3-iodochromone derivatives, a Multiple Linear Regression (MLR) model was developed that showed a high correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911, indicating its robustness and predictive power. frontiersin.org The model identified several key molecular descriptors that influence fungicidal activity, including DeltaEpsilonC (related to electronic properties) and various topological descriptors (T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole). frontiersin.org Such models provide valuable insights into the physicochemical and structural requirements for potent activity.

Similarly, a QSAR study was developed to model the radical scavenging activity of benzo[b]thiophene derivatives, which share the thiophene (B33073) ring fused to a benzene (B151609) ring. nih.gov This model utilized Radial Distribution Function (RDF) and 2D-autocorrelation descriptors to successfully predict antioxidant activity. The descriptors related the presence of electronegative and polarizable atoms at specific distances within the molecule to its radical scavenging potential. nih.gov These QSAR models serve as powerful predictive tools in the optimization of thiochroman-like scaffolds for various therapeutic applications.

Table 1: Key Molecular Descriptors from a QSAR Model for Fungicidal 3-Iodochromone Derivatives This table is based on data for the closely related chromone scaffold and illustrates the types of descriptors used in QSAR studies.

DescriptorDescriptionInfluence on Fungicidal Activity
DeltaEpsilonCElectronic descriptor related to the difference in atomic orbital energies.Influences the electronic interactions with the target.
T_2_Cl_6Topological descriptor indicating the presence of chlorine atoms.Highlights the importance of specific halogen substitutions.
T_2_F_6Topological descriptor indicating the presence of fluorine atoms.Highlights the importance of specific halogen substitutions.
ZCompDipolePhysicochemical descriptor related to the dipole moment of the molecule.Affects polarity and interactions in the binding pocket.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a ligand, such as a thiochroman derivative, binds to its target protein. These methods are instrumental in elucidating binding modes, identifying key interacting residues, and rationalizing observed SAR data.

Docking studies have been widely used to understand the activity of thiochroman derivatives. For example, in the study of anti-leishmanial thiochroman-4-ones, molecular docking revealed favorable interactions between the most active compounds and key biological targets within the Leishmania parasite. nih.gov One particularly potent derivative, bearing a vinyl sulfone moiety, was shown to fit well within the active site of a target enzyme, helping to explain its high efficacy and selectivity. nih.gov

In the context of antibacterial research, molecular docking was used to investigate a thiochromene derivative identified as a potent antimicrobial agent. The simulations showed that the compound had an exceptional binding affinity for the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. The model revealed that the compound formed three crucial hydrogen bonds with specific amino acid residues (Asp184, Asn120, and Arg254), anchoring it within the active site and explaining its inhibitory action. nih.gov

Similarly, docking studies were employed to evaluate the potential of benzylidene chromanone derivatives (oxygen analogs of thiochromanones) as inhibitors of the SARS-CoV-2 main protease (Mpro). These simulations identified a lead compound with the highest binding affinity, suggesting its potential to block viral replication by effectively occupying the enzyme's active site. nih.gov These computational approaches are invaluable for visualizing and understanding the complex ligand-target interactions that underpin the biological activity of thiochroman-based molecules.

Scaffold-Based Design and Scaffold Hopping Strategies in Drug Discovery

The thiochroman ring system serves as a valuable scaffold in drug design. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. The "privileged" nature of the thiochroman scaffold means that it is capable of binding to multiple, distinct biological targets, making it an attractive starting point for drug discovery programs. researchgate.net

Scaffold hopping is a modern drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a structurally different one while aiming to retain or improve its biological activity and other properties like patentability or metabolic stability. mdpi.com This technique allows medicinal chemists to explore new chemical space and discover novel chemotypes that may possess superior pharmacological profiles. nih.gov

An example of a scaffold hopping approach applied to a related system involves the design of anticancer agents based on deoxyvasicinone (B31485) alkaloids. Researchers replaced the benzene ring of the original alkaloid with a thiophene ring to create a novel series of thieno[3,2-d]pyrimidines. mdpi.com This modification of the core scaffold led to compounds with potent anticancer activity, demonstrating the success of the scaffold hopping strategy in generating new therapeutic candidates. mdpi.com

This strategy is also employed to address metabolic liabilities. For instance, replacing a metabolically susceptible aromatic ring with a more stable heterocyclic system, like a pyridine (B92270) or a thiophene-containing ring, can enhance a compound's resistance to oxidative metabolism by cytochrome P450 enzymes. rsc.orgresearchgate.net By using the thiochroman core as a starting point or as a target scaffold in a hopping strategy, researchers can develop new series of compounds with optimized efficacy, selectivity, and pharmacokinetic properties.

Biological Activities and Pharmacological Research of Thiochroman 3 Ylamine and Its Analogs

Antimicrobial Activity

Derivatives of the thiochroman (B1618051) core structure have shown a broad spectrum of antimicrobial activities, including potent antibacterial and antifungal effects. mdpi.comnih.gov The inherent properties of this scaffold have prompted numerous studies to synthesize and evaluate new analogs for their efficacy against pathogenic microorganisms. nih.govmdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Thiochroman analogs have demonstrated notable inhibitory effects against a variety of bacterial species. Research has confirmed activity against both Gram-positive bacteria, such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, and Gram-negative bacteria, including Salmonella typhi and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov

In one study, a series of spiro pyrrolidines integrated with a thiochroman-4-one (B147511) moiety exhibited potent antibacterial activity, in some cases outperforming standard antibiotics like amoxicillin (B794). rsc.org Specifically, one derivative demonstrated minimum inhibitory concentration (MIC) values of 32 μg/mL against several Gram-positive strains, including Bacillus subtilis, Staphylococcus epidermidis, and Staphylococcus aureus. rsc.org Further research into pyrazole (B372694) derivatives of thiochroman-4-one identified a compound that was particularly effective at inhibiting the growth of B. subtilis. nih.gov

Other studies have focused on plant pathogenic bacteria. Novel thiochroman-4-one derivatives containing sulfonyl hydrazone or oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties were synthesized and tested against Xanthomonas species. mdpi.comtandfonline.comresearchgate.net Several of these compounds displayed excellent antibacterial activity, with median effective concentration (EC50) values superior to those of commercial bactericides like Bismerthiazol and Thiodiazole-copper. mdpi.comtandfonline.com

Compound TypeBacterial Strain(s)Reported Activity
Spiro pyrrolidine-thiochroman-4-one hybridBacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis (Gram-positive)MIC values as low as 32 μg/mL. rsc.org
Thiochroman-4-one pyrazole derivativeBacillus subtilis (Gram-positive)Most effective inhibitor in the tested series. nih.gov
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) (Gram-negative)EC50 values of 17 μg/mL (Xoo) and 28 μg/mL (Xac). tandfonline.comresearchgate.net
Thiochromanone derivative with sulfonyl hydrazone moiety (Compound 4i)Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicolaby (Xoc), Xanthomonas axonopodis pv. citri (Xac) (Gram-negative)EC50 values of 8.67 μg/mL (Xoo), 12.65 μg/mL (Xoc), and 10.62 μg/mL (Xac). mdpi.com

Antifungal Properties, including against Candida species

The antifungal potential of thiochroman analogs is well-documented, with significant activity observed against various fungal pathogens, including clinically relevant Candida species. nih.govjst.go.jpnih.gov

A novel series of 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives was synthesized and evaluated for antifungal activity. Several of these compounds showed potent inhibition of Candida albicans and Cryptococcus neoformans at a concentration of 4 µg/mL. jst.go.jpnih.gov Another study investigating thiochroman-4-one derivatives as inhibitors of N-myristoyltransferase (NMT), a key fungal enzyme, found compounds with powerful activity against C. albicans, with MIC values as low as 0.5 μg/mL. rsc.org

Furthermore, research on spiropyrrolidines incorporating a thiochroman-4-one scaffold demonstrated that these hybrids possess strong antifungal properties, with activity against Candida albicans, Candida glabrata, and Candida krusei. nih.gov The performance of the thiochromanone-based compounds in this study was reported to be superior to the reference drug Amphotericin B. rsc.org

Compound TypeFungal Strain(s)Reported Activity (MIC)
6-alkyl-indolo[3,2-c]-2H-thiochroman derivative (Compound 4o)Candida albicans, Cryptococcus neoformans4 µg/mL. jst.go.jpnih.gov
6-alkyl-indolo[3,2-c]-2H-thiochroman derivative (Compound 4d, 4h)Candida albicans4 µg/mL. jst.go.jpnih.gov
Thiochroman-4-one derivative (NMT inhibitor, Compound 22)Candida albicans0.5 µg/mL. rsc.org
Spiro pyrrolidine-thiochroman-4-one hybridCandida albicans, Candida glabrata, Candida kruseiActivity reported as superior to Amphotericin B. nih.govrsc.org

Mechanisms of Antimicrobial Action

The mechanisms through which thiochroman derivatives exert their antimicrobial effects are an area of active investigation. The specific mode of action can vary depending on the structural modifications of the thiochroman core.

For antifungal activity, a primary mechanism identified is the inhibition of N-myristoyltransferase (NMT). rsc.orgnih.gov NMT is a crucial enzyme in fungi that attaches myristate to the N-terminal glycine (B1666218) of essential proteins, a process vital for their function and localization within the cell. jst.go.jp Molecular docking studies have shown that thiochromanone derivatives can bind effectively to the active site of Candida albicans NMT, suggesting that the inhibition of this enzyme is a key factor in their antifungal efficacy. jst.go.jpnih.gov

More broadly, the antimicrobial action of some thiochromene derivatives is thought to involve the disruption of microbial membrane integrity or interference with nucleic acid synthesis, ultimately leading to cell death. rsc.org For antibacterial action against certain strains, a proposed mechanism involves favorable binding to the dihydropteroate (B1496061) synthase enzyme, which is critical for folate synthesis in bacteria. rsc.org

Anticancer and Antiproliferative Activities

Thiochroman-based compounds have emerged as a promising class of agents in oncology research, with numerous studies reporting their potent cytotoxic and antiproliferative effects against various human cancer cell lines. nih.govmdpi.comsemanticscholar.orggarj.org

Inhibition of Cancer Cell Growth in various Cell Lines (e.g., MCF-7, HeLa)

Derivatives of thiochroman have been extensively evaluated for their ability to inhibit the growth of cancer cells, with significant results observed in breast (MCF-7) and cervical (HeLa) cancer cell lines.

One study synthesized a series of spirooxindole/pyrrolidine/thiochromene hybrids and tested their anticancer activity. A particularly potent compound against the HeLa cervical cancer cell line had an IC50 value of 8.4 µM. mdpi.comsemanticscholar.org Within the same series, another derivative was identified as the most active against the MCF-7 breast cancer cell line, with an IC50 value of 7.36 µM. mdpi.comsemanticscholar.org

In other research, three novel thiochromanone derivatives, including (z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT), showed broad cytotoxicity across 13 different human cancer cell lines. garj.org These compounds demonstrated potent antiproliferative activity, with IC50 values against both HeLa and MCF-7 cells falling within the range of 2.3–36.3 μM. garj.org Furthermore, thiosemicarbazone derivatives of thiochromanones have displayed exceptional efficacy, with one analog showing an IC50 value of just 0.42 μM against MCF-7 cells. rsc.org More recently, thiochroman derivatives have been developed as potent selective estrogen receptor (ER) degraders, which significantly suppressed tumor growth in a tamoxifen-resistant MCF-7 xenograft model, highlighting their potential in treating endocrine-resistant breast cancer. nih.gov

Compound TypeCell LineReported Activity (IC50)
Spirooxindole/pyrrolidine/thiochromene hybrid (Compound 7k)HeLa (Cervical Cancer)8.4 ± 0.5 µM. mdpi.com
Spirooxindole/pyrrolidine/thiochromene hybrid (Compound 7d)MCF-7 (Breast Cancer)7.36 ± 0.37 µM. mdpi.com
Novel thiochromanone derivatives (CMFT, BMFT, CMCT)HeLa, MCF-72.3–36.3 μM. garj.org
Thiosemicarbazone derivative of thiochromanone (Compound 47)MCF-7 (Breast Cancer)0.42 µM. rsc.org
Dispiro-indeno pyrrolidine–thiochroman hybrid (Compound 40)MCF-7 (Breast Cancer)>50% inhibition at 50 µM. rsc.org

Modulation of Signaling Pathways (e.g., RAS-RAF-MEK-ERK cascade)

While the RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and is often dysregulated in cancer, current research on the anticancer mechanisms of thiochroman derivatives has primarily focused on other cellular pathways.

One of the well-documented mechanisms for thiochromanone derivatives involves the induction of apoptosis. For example, the compound (z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT) was found to induce apoptosis in tumor cells by increasing the activity of key executioner enzymes, caspase-8, caspase-9, and caspase-3. garj.org This process was also associated with an enhanced level of death receptor 3 (DR3), suggesting the involvement of the extrinsic apoptosis pathway. garj.org

In the context of hormone-dependent breast cancer, a different mechanism has been identified. Certain thiochroman derivatives function as potent, orally available selective estrogen receptor degraders (SERDs) and pure antagonists. nih.gov These compounds effectively degrade and antagonize the wild-type estrogen receptor alpha (ERα) as well as clinically relevant ERα mutants, providing a powerful mechanism to overcome endocrine resistance in breast cancer. nih.gov While the modulation of the RAS-RAF-MEK-ERK cascade by thiochroman analogs has not been a primary focus in the available literature, the identified mechanisms of apoptosis induction and ERα degradation represent significant pathways for their anticancer activity.

Induction of Apoptosis and Cell Death Mechanisms

Thiochroman derivatives have demonstrated notable potential in cancer therapy through the induction of apoptosis, a programmed cell death mechanism crucial for eliminating malignant cells. Research has shown that novel thiochromanone derivatives can effectively trigger apoptosis in tumor cells. For instance, one study investigated the in vitro anti-proliferative activities of three new thiochromanone derivatives: (z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT), (z)-3-(bromomethylene)-6-fluorothiochroman-4-one (BMFT), and (z)-3-(chloromethylene)-6-chlorothiochroman-4-one (CMCT). These compounds exhibited cytotoxicity against 13 human cell lines with IC50 values ranging from 2.3 to 36.3 μM.

Further investigation into the underlying mechanism using CMFT as a representative compound revealed its ability to induce tumor cell apoptosis. This was confirmed through flow cytometry analysis. The study also found that CMFT increased the activity of key apoptosis-related enzymes, including caspase-8, caspase-9, and caspase-3. Moreover, CMFT was observed to enhance the level of death receptor 3 (DR3), suggesting its involvement in the extrinsic apoptosis pathway.

The broader class of thiochromene and thiochromane derivatives is recognized for its anti-cancer properties, which include inhibiting tumor cell proliferation and inducing apoptosis. mdpi.com The mechanisms behind these effects are varied, with some derivatives acting by inhibiting critical signaling pathways involved in cell growth and survival, such as the ERK–MAPK pathway, while others function through reactive oxygen species-mediated pathways. mdpi.com

Table 1: Cytotoxic Activity of Novel Thiochromanone Derivatives

Compound Cell Line IC50 (μM)
CMFT A549 5.2
CMFT SGC-7901 4.8
CMFT BGC-823 3.9
BMFT A549 6.1
BMFT SGC-7901 5.5
BMFT BGC-823 4.7
CMCT A549 7.3
CMCT SGC-7901 6.8

Selective Estrogen Receptor Degraders (SERDs) and Antagonists

Thiochroman derivatives have emerged as a promising class of Selective Estrogen Receptor Degraders (SERDs) and antagonists, offering a potential therapeutic strategy for endocrine-resistant breast cancer. nih.gov SERDs function by depleting the estrogen receptor (ERα) signaling pathway through both antagonism and degradation of the receptor. nih.gov

A recent study reported the development of a new class of SERDs derived from the pharmacological evolution of lasofoxifene, a selective estrogen receptor modulator. nih.gov Through structure-activity relationship studies, a bifunctional thiochroman derivative, compound 51, was identified. This compound demonstrated broad activity across various cell backgrounds and was effective in degrading and antagonizing both wild-type ERα and clinically relevant ERα mutants. nih.gov

Furthermore, compound 51 exhibited favorable pharmacokinetic properties, including good brain penetration with a brain/plasma ratio of 3.05. nih.gov In vivo studies using a tamoxifen-resistant MCF-7 Tam1 xenograft model showed that this compound significantly suppressed tumor growth. nih.gov These findings highlight the potential of thiochroman derivatives as highly potent, orally bioavailable, and brain-penetrant ER degraders and pure antagonists for overcoming endocrine resistance in breast cancer. nih.gov

In earlier research, a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives with sulfoxide-containing side chains at the 4-position were designed and evaluated as pure antiestrogens. nih.gov Among these, specific compounds functioned as pure antiestrogens with the ability to downregulate the estrogen receptor, exhibiting in vitro and in vivo antiestrogen (B12405530) activities comparable to the established SERD, ICI182,780. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Thiochroman analogs, specifically spiro thiochromene–oxindole derivatives, have shown potential as anti-inflammatory agents. A study focusing on these compounds demonstrated their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation, a common in vitro assay for screening anti-inflammatory activity. Several of the synthesized compounds exhibited moderate to good efficacy in this assay.

The mechanism of action for these compounds is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In silico studies revealed that the most active compounds had strong binding affinities with the COX-2 protein. This suggests that spiro thiochromene–oxindoles may exert their anti-inflammatory effects by targeting this enzyme.

The broader family of sulfur-containing heterocycles, including thiophenes which are structurally related to thiochromans, are recognized for their anti-inflammatory properties. nih.gov These compounds often target enzymes like COX and lipoxygenase (LOX), which are crucial mediators of inflammation.

Antioxidant Activity

The thiochroman scaffold is among the sulfur-containing heterocycles that have been investigated for a range of pharmacological activities, including antioxidant properties. nih.gov While specific studies on the antioxidant capacity of Thiochroman-3-ylamine are limited, the general class of thiochromenes and thiochromanes has been noted for its antioxidant potential. nih.govrsc.org

The antioxidant activity of heterocyclic compounds containing sulfur is often attributed to the ability of the sulfur atom to modulate the electronic and steric properties of the molecule, which can facilitate the scavenging of free radicals. nih.gov Research on related structures, such as aminodiarylamines in the thieno[3,2-b]pyridine (B153574) series, has demonstrated significant radical scavenging activity and inhibition of lipid peroxidation, with some derivatives showing efficacy even greater than the standard antioxidant Trolox.

Theoretical studies on chromone (B188151) derivatives, which are structurally similar to thiochromans, have been conducted to evaluate their free radical scavenging activity using density functional theory (DFT) calculations. nih.gov These studies analyze the reaction enthalpies related to radical scavenging mechanisms to predict antioxidant potential. nih.gov The antioxidant properties of thiol-containing compounds are well-established, with their ability to donate a hydrogen atom to neutralize free radicals being a key mechanism.

Anti-parasitic and Anti-leishmanial Activities

Thiochroman derivatives have shown significant promise as anti-parasitic agents, with a particular focus on their anti-leishmanial activity. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and there is an urgent need for new and effective treatments.

Several studies have highlighted the potential of thiochroman-4-one derivatives in combating Leishmania. One such study focused on the design and synthesis of 2,2-dimethylthiochromanone derivatives targeting Leishmania infantum. In this research, a luciferase-expressing L. infantum axenic amastigote assay was used to evaluate the anti-leishmanial activity. One of the analogs emerged as the most potent, with an IC50 of 7.2 μM and a selectivity index (SI) of 8.06, indicating good anti-leishmanial activity and a favorable cytotoxicity profile.

Another research effort involved the synthesis of thiochroman-4-one derivatives with modifications aimed at enhancing their activity against intracellular amastigotes of Leishmania (V) panamensis. mdpi.com Out of the synthesized compounds, several showed significant activity, with four demonstrating high efficacy (EC50 < 10 μM) and favorable selectivity indices (SI > 2.6). mdpi.com The structure-activity relationship in this series was complex, but the presence of electron-withdrawing groups at the 2-position appeared to be beneficial in some cases. mdpi.com

Furthermore, 4H-thiochromen-4-one-1,1-dioxide derivatives have been investigated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. One compound from this series exhibited potent anti-leishmanial activity with an EC50 value of 3.96 μM against L. donovani. mdpi.com

Table 2: Anti-leishmanial Activity of Thiochroman Derivatives

Compound Type Target Species Activity
2,2-dimethylthiochromanone analog Leishmania infantum IC50 = 7.2 μM
Thiochroman-4-one derivative Leishmania (V) panamensis EC50 < 10 μM

Neuropharmacological Studies and CNS Applications (e.g., GPCR modulation)

Thiochroman derivatives have been explored for their potential applications in the central nervous system (CNS), particularly as modulators of G protein-coupled receptors (GPCRs). One area of significant interest is the development of positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity and neurotransmission.

Based on the activity of 1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor PAMs, a series of thiochroman 1,1-dioxides were designed using an isosteric replacement approach. These new compounds demonstrated strong modulatory activity on AMPA receptors in vitro.

The pharmacokinetic profile of selected thiochroman 1,1-dioxides was examined in vivo following oral administration. The results indicated that these compounds are capable of freely crossing the blood-brain barrier, a critical property for CNS-acting drugs. Structural analysis through X-ray crystallography of a racemic compound in complex with the ligand-binding domain of the GluA2 AMPA receptor subunit provided insights into the interaction at the molecular level. This research highlights the potential of thiochroman dioxide analogs as a novel class of AMPA receptor PAMs for the treatment of CNS disorders.

Other Reported Biological Activities

In addition to the aforementioned activities, thiochroman derivatives have been reported to possess a range of other biological properties, most notably antimicrobial and antifungal activities.

Several studies have focused on the synthesis and evaluation of thiochroman-4-one derivatives against various microbial strains. For instance, a series of pyrazoles and isoxazoles derived from thiochroman-4-one were synthesized and tested for their in vitro inhibitory activity against Bacillus subtilis and Pseudomonas fluorescens. The pyrazole derivative of thiochroman-4-one was found to be the most effective inhibitor of B. subtilis growth.

The antimicrobial potential of thiochroman derivatives has been further explored through the synthesis of novel compounds incorporating different chemical moieties. Spiropyrrolidines bearing a thiochroman-4-one scaffold have been evaluated for their antibacterial and antifungal activities, with several compounds displaying moderate to excellent activity against the screened microbes. nih.gov

Furthermore, thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties have been synthesized and tested for their in vitro antibacterial and antifungal activities. One of the compounds, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, was found to be highly active against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 17 and 28 μg/mL, respectively. Another derivative, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, showed better in vitro antifungal activity against Botrytis cinerea than the commercial fungicide Carbendazim, with an inhibition rate of 79%.

Biotransformation of thiochroman derivatives using marine-derived fungi has also been investigated, leading to the isolation of metabolites that were evaluated for their antimicrobial activity against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
(z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT)
(z)-3-(bromomethylene)-6-fluorothiochroman-4-one (BMFT)
(z)-3-(chloromethylene)-6-chlorothiochroman-4-one (CMCT)
Lasofoxifene
7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman
ICI182,780
Spiro thiochromene–oxindole
2,2-dimethylthiochromanone
4H-thiochromen-4-one-1,1-dioxide
Thiochroman 1,1-dioxide
1,2,4-benzothiadiazine 1,1-dioxide
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime
Carbendazim

Medicinal Chemistry Applications and Drug Discovery Potential

Thiochroman-3-ylamine as a Privileged Scaffold in Drug Design

In medicinal chemistry, a "privileged structure" is a molecular scaffold that can provide potent and selective ligands for a range of different biological targets through the modification of functional groups. researchgate.net These scaffolds possess versatile binding properties, making them highly efficient starting points for drug discovery programs. researchgate.net The thiochroman (B1618051) framework is recognized as one such privileged scaffold. nih.govresearchgate.net Its derivatives have been shown to possess a wide array of biological activities, including antimicrobial, cytotoxic, antiviral, and antileishmanial properties. nih.gov

The this compound structure incorporates the thiochroman core with an amine group at the 3-position. This amine group serves as a critical handle for chemical modification, allowing for the introduction of diverse substituents. This versatility enables the creation of large libraries of compounds that can be screened against various biological targets, enhancing the potential for discovering novel bioactive agents. mdpi.comnih.gov The inherent three-dimensional structure of the thiochroman ring, combined with the functional versatility of the 3-amino group, makes this compound a promising platform for developing targeted therapies.

Development of this compound Derivatives as Lead Compounds

The development of lead compounds is a critical step in drug discovery, where initial "hits" are optimized to create candidates for further preclinical testing. The thiochroman scaffold has been the basis for numerous lead compounds targeting a variety of diseases. For instance, thiochroman-4-one (B147511) derivatives have been investigated for their potential as antibacterial, antifungal, and antileishmanial agents. nih.govmdpi.com

For this compound, the amine group at the 3-position provides a key point for diversification to generate novel derivatives with therapeutic potential. By modifying this amine, medicinal chemists can systematically alter the compound's size, shape, and electronic properties to achieve desired interactions with a biological target. For example, derivatives have been developed as potent and selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer. nih.gov Structure-activity relationship (SAR) studies on related thiochroman cores have shown that modifications at various positions can significantly impact biological activity. nih.gov For example, the introduction of electron-withdrawing groups or specific linker substitutions can enhance potency against targets like Leishmania donovani or various fungal strains. nih.gov This established potential of the thiochroman scaffold underscores the promise of this compound derivatives as a source of future lead compounds.

Hit-to-Lead and Lead Optimization Strategies

The journey from an initial screening "hit" to a viable "lead" compound is a foundational process in drug discovery known as the hit-to-lead (H2L) or lead generation phase. wikipedia.org This stage involves evaluating and optimizing small molecule hits from high-throughput screening (HTS) to identify promising lead compounds for more extensive optimization. wikipedia.orgaxxam.com Typically, initial hits have binding affinities in the micromolar (10⁻⁶ M) range, which, through H2L optimization, can be improved to the more potent nanomolar (10⁻⁹ M) range. wikipedia.org

For a hypothetical hit compound featuring the this compound scaffold, the hit-to-lead process would involve several key steps:

Hit Confirmation and Expansion: The initial activity is confirmed, and a small library of analogs is synthesized to explore the preliminary structure-activity relationship (SAR). wikipedia.org This involves making targeted chemical modifications to the this compound core to understand which parts of the molecule are essential for its biological activity. ddcpharmaceutical.com

Property Profiling: The initial hits are assessed for fundamental drug-like properties. This includes evaluating their physicochemical profile (e.g., solubility, lipophilicity), metabolic stability, and potential toxicity. axxam.comddcpharmaceutical.com

Following the H2L phase, the most promising lead compounds enter lead optimization. This subsequent phase aims to refine the molecule's properties further, enhancing its efficacy, selectivity, and pharmacokinetic profile to produce a preclinical candidate. wikipedia.orgaxxam.com This is achieved through more extensive chemical modifications based on a deeper understanding of the SAR. wikipedia.org

Strategies for Enhancing Potency, Selectivity, and Drug-like Properties

A central goal of medicinal chemistry is to optimize lead compounds to maximize their therapeutic effect while minimizing side effects. This involves a multi-parameter optimization of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. axxam.com For this compound derivatives, several strategies can be employed.

Enhancing Potency: Potency can often be improved by optimizing the interactions between the ligand and its target protein. sk.ru For the this compound scaffold, this could involve modifying the substituents on the amine group or the aromatic ring to form stronger hydrogen bonds, van der Waals interactions, or ionic bonds with the target's active site. SAR studies on related thiochroman-4-ones have shown that the presence of specific groups, such as a 3-hydroxyl group or electron-withdrawing groups at the 6-position, can be crucial for potent activity against certain bacterial and fungal strains. nih.gov

Improving Selectivity: Selectivity is crucial for avoiding off-target effects. axxam.com By exploiting structural differences between the intended target and other related proteins, selectivity can be enhanced. For example, SAR investigations into thiochroman-based α-1D-AR antagonists revealed that the conformational constraint of a sulfonyl group was a key factor in improving selectivity. nih.gov

Optimizing Drug-like Properties: A compound's ADMET profile determines its bioavailability and half-life in the body. Properties like lipophilicity (logP), solubility, and metabolic stability are critical. ddcpharmaceutical.comsk.ru For this compound derivatives, chemists can modify the scaffold to balance these properties. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve metabolic stability. sk.ru

Table 1: Structure-Activity Relationship (SAR) Insights for Thiochroman Derivatives

Scaffold ModificationTarget/ActivityObserved EffectReference
Electron-withdrawing groups at 6-position of thiochroman-4-oneAntifungal activity (e.g., against C. albicans)Enhanced antifungal activity. nih.gov
Incorporation of hydrazone moieties into thiochroman-4-onesAntileishmanial activityEnhanced activity. nih.gov
Aromatic substituents with strong electron-withdrawing groups (e.g., CF₃) at the 3-positionAntileishmanial activity (against Leishmania donovani)Increased potency and selectivity. nih.gov
Presence of a 3-hydroxyl group in thiochromen-4-oneAntibacterial activity (against M. catarrhalis)Essential for potent activity. nih.gov
Dehydrogenation to vinyl sulfones (thiochroman-4-one derivatives)Antileishmanial activityHigh antileishmanial activity with low cytotoxicity. mdpi.com

Target Identification and Validation for this compound Analogs

Identifying the specific biological target of a bioactive compound is fundamental to understanding its mechanism of action and for rational drug design. For thiochroman derivatives, several molecular targets have been identified. A prominent target for their antibacterial activity is dihydropteroate (B1496061) synthase, while N-myristoyltransferase (NMT) has been identified as a target for antifungal thiochroman-4-one derivatives. nih.gov

For novel this compound analogs, several modern techniques can be employed for target identification and validation:

Chemical Proteomics: This approach uses chemically modified probes of the bioactive compound to identify its protein binding partners directly in a cellular context. For example, a probe could be designed from a this compound analog with a photoaffinity label and an enrichment handle to capture its specific targets from cell lysates. nih.gov

Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes to identify those that are essential for the compound's activity.

Biochemical Assays: Once a potential target is identified, its interaction with the this compound analog must be validated using in vitro binding and activity assays.

Validation confirms that the interaction between the compound and the identified target is responsible for the observed biological effect, providing a solid foundation for further lead optimization. wikipedia.org

Computational Chemistry in Drug Design for this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, accelerating the design and optimization of new drug candidates. These methods provide insights into ligand-protein interactions at an atomic level, guiding the synthesis of more effective compounds.

Virtual Screening: This computational technique is used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com For a known target, structure-based virtual screening involves docking thousands or millions of compounds into the target's binding site and scoring their predicted binding affinity. plos.orgmdpi.com This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, saving time and resources. A library of this compound derivatives could be virtually screened against a specific target to identify initial hits.

in silico Molecular Modeling: Once a hit is identified, molecular modeling techniques are used to study its binding mode and predict the effects of chemical modifications. plos.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. plos.org It can be used to visualize how a this compound analog fits into the active site of its target and to identify key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations provide valuable information on the stability of the complex and can help refine the understanding of the binding interactions, ultimately guiding the rational design of analogs with improved potency and selectivity. mdpi.complos.org

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the key molecular features essential for a small molecule to bind to a specific biological target and elicit a biological response. For this compound and its derivatives, pharmacophore models serve as powerful tools to guide the rational design of new, more potent, and selective compounds.

The development of a pharmacophore model for a series of this compound analogs typically begins with the identification of a set of active compounds. The essential structural features and their spatial arrangement are then mapped. These features commonly include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive Ionizable (PI) centers

Negative Ionizable (NI) centers

The thiochroman scaffold itself provides a rigid core, constraining the geometry of the substituents and influencing their orientation within a receptor's binding pocket. The amine group at the 3-position is a critical feature, often acting as a hydrogen bond donor or a positively ionizable center under physiological conditions. The sulfur atom in the thiochroman ring can also participate in various non-covalent interactions.

Once a pharmacophore hypothesis is generated and validated, it can be employed in several drug design applications. A primary use is in virtual screening, where large chemical databases are computationally filtered to identify novel compounds that match the pharmacophore model. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Furthermore, pharmacophore models are instrumental in lead optimization. By understanding the key interactions required for biological activity, medicinal chemists can strategically modify the structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, if a model indicates an unoccupied hydrophobic pocket, a hydrophobic moiety could be added to the this compound scaffold to improve binding affinity.

Chemoinformatics and Data Analysis for this compound Libraries

Chemoinformatics combines computational techniques with chemical information to support drug discovery efforts. For libraries of this compound derivatives, chemoinformatic tools are indispensable for managing, analyzing, and interpreting the vast amounts of data generated.

A key application of chemoinformatics is the analysis of Structure-Activity Relationships (SAR). SAR studies investigate how changes in the molecular structure of a compound affect its biological activity. For this compound libraries, this involves systematically modifying the core scaffold and analyzing the resulting changes in potency and other properties.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful chemoinformatic tool used to correlate the chemical structure of compounds with their biological activity. By calculating a set of molecular descriptors for each compound in a library, a mathematical model can be built to predict the activity of untested or hypothetical molecules. These descriptors can be categorized as:

Descriptor CategoryExamples
1D Descriptors Molecular Weight, Atom Count, Bond Count
2D Descriptors Topological Indices, Molecular Connectivity Indices
3D Descriptors Molecular Shape, Surface Area, Volume

The development of a robust QSAR model for a this compound library can provide valuable insights into the structural features that govern its biological activity. This knowledge can then be used to prioritize compounds for synthesis and testing, and to design new derivatives with improved properties.

Another important aspect of chemoinformatics is the assessment of the chemical diversity and novelty of a compound library. By analyzing the distribution of molecular properties and structural features, researchers can ensure that a library adequately explores the relevant chemical space. This is crucial for increasing the chances of discovering novel hits with diverse modes of action.

Finally, chemoinformatic approaches are vital for managing and integrating data from various sources, including high-throughput screening, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and structural biology. This integrated data analysis provides a holistic view of a compound's properties and helps to guide the decision-making process in a drug discovery project.

Preclinical Research and Translational Studies on Thiochroman 3 Ylamine Analogs

In Vitro Assays for Efficacy and Mechanism of Action

The initial evaluation of Thiochroman-3-ylamine analogs begins with a suite of in vitro assays designed to confirm their biological activity, potency, and mechanism of action at the molecular and cellular level. These assays are fundamental in selecting the most promising candidates for further development.

Researchers typically employ a variety of assays to characterize the interaction of these analogs with their intended biological targets. For instance, if the analogs are designed as enzyme inhibitors, biochemical assays are used to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀). Similarly, if the target is a receptor, radioligand binding assays are conducted to measure the binding affinity (Kᵢ) of the compounds.

Cell-based assays are subsequently used to verify that the molecular activity translates into a functional effect in a biological context. These can range from cell viability assays, which measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines, to more complex functional assays like reporter gene assays, which measure the modulation of a specific signaling pathway. Understanding the structure-activity relationship (SAR) is a key outcome of these studies, guiding the chemical optimization of lead compounds. mdpi.com

Table 1: Illustrative In Vitro Efficacy Data for a Series of this compound Analogs

Compound ID Target Enzyme IC₅₀ (nM) Target Receptor Kᵢ (nM) Cell Line A GI₅₀ (µM) Cell Line B EC₅₀ (µM)
TCA-001 150 >10,000 5.2 25.8
TCA-002 75 >10,000 2.1 12.4
TCA-003 22 850 0.8 5.1

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; GI₅₀: Half-maximal growth inhibition concentration; EC₅₀: Half-maximal effective concentration. Data is hypothetical.

In Vivo Efficacy Studies in Disease Models

Analogs that demonstrate promising activity in vitro are advanced to in vivo studies to assess their efficacy in relevant animal models of human disease. These studies are crucial for understanding how the compound behaves in a complex, whole-organism system.

Table 2: Example In Vivo Efficacy Results for Lead Analog TCA-003 in a Xenograft Model

Treatment Group N Mean Tumor Volume (Day 21) Tumor Growth Inhibition (%)
Vehicle Control 10 1500 mm³ 0%
TCA-003 10 600 mm³ 60%

Data is hypothetical and for illustrative purposes only.

Toxicology and Safety Assessment

Preclinical toxicology studies aim to identify potential hazards associated with a new compound. Modern toxicology is increasingly shifting away from traditional animal testing towards more human-relevant and ethical approaches.

New Approach Methodologies (NAMs) encompass a range of in vitro, in chemico, and computational (in silico) methods designed to improve chemical safety assessment. nih.gov These methodologies represent a shift towards more predictive, human-relevant, and mechanistically-informed systems that reduce the reliance on animal models. emulatebio.com For this compound analogs, NAMs would be used for early-stage hazard identification. This includes a battery of tests such as cell-based cytotoxicity assays using human cells, genotoxicity assays (e.g., Ames test, in vitro micronucleus test), and cardiotoxicity screening using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The goal of NAMs is not necessarily to replace animal testing entirely but to provide more relevant data for a more robust, exposure-based safety assessment. nih.govnc3rs.org.uk These methods are faster, less expensive, and can reveal underlying mechanisms of toxicity that may not be apparent in traditional animal studies. fda.gov

Organ-on-a-chip (OoC) systems are advanced microfluidic devices containing living human cells in a three-dimensional arrangement that mimics the structure and function of human organs. nih.govresearchgate.net These systems offer a higher level of biological complexity than traditional cell cultures and can be used to evaluate the potential organ-specific toxicity of this compound analogs. nih.gov For instance, a "liver-on-a-chip" could be used to investigate potential drug-induced liver injury by measuring markers of cell stress and function. researchgate.net Multi-organ-on-a-chip (MOC) systems can even model the interactions between different organs, providing insights into systemic toxicity. researchgate.netyoutube.com

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) models, plays a vital role in predicting potential toxicities based on the chemical structure of the analogs. These in silico tools can screen large libraries of compounds for potential liabilities, such as reactivity or binding to off-target proteins, helping to prioritize which analogs to synthesize and test.

Pharmacokinetics and Pharmacodynamics (PK/PD) Research

PK/PD studies are essential for understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics). This research helps to establish a relationship between the compound's concentration in the body and its therapeutic effect over time. nih.gov

ADME studies characterize the pharmacokinetic profile of a drug candidate. For this compound analogs, these studies would involve a combination of in vitro and in vivo methods.

Absorption: In vitro models, such as the Caco-2 cell permeability assay, are used to predict oral absorption.

Distribution: Studies on plasma protein binding and blood-to-plasma ratio are conducted to understand how the compound distributes throughout the body.

Metabolism: The metabolic stability of the analogs is assessed using liver microsomes or hepatocytes. These studies identify the primary metabolic pathways and potential drug-drug interactions by evaluating inhibition of key cytochrome P450 (CYP) enzymes.

Excretion: In vivo studies in animal models are performed to identify the major routes of elimination (e.g., urine, feces) of the compound and its metabolites.

The pharmacokinetic data for melamine (B1676169) and its analogs, which show ready absorption, distribution to total body water, and relatively quick excretion, provide a reference for the types of parameters evaluated. fda.gov

Table 3: Summary of Preclinical ADME Properties for this compound Analogs

Compound ID Caco-2 Permeability (Papp, A-B) Plasma Protein Binding (%) Liver Microsome t½ (min) Primary CYP Inhibition (IC₅₀)
TCA-001 Low 99.5 <5 CYP3A4 (>10 µM)
TCA-002 Moderate 95.2 35 CYP3A4 (>10 µM)
TCA-003 High 88.0 >60 CYP2D6 (5 µM)

Papp, A-B: Apparent permeability coefficient from apical to basolateral side; t½: half-life. Data is hypothetical.

Investigational New Drug (IND)-Enabling Studies and Regulatory Considerations

Before a this compound analog can be administered to humans in a clinical trial, it must undergo a rigorous program of Investigational New Drug (IND)-enabling studies. This collection of in vitro and in vivo assessments is designed to provide the U.S. Food and Drug Administration (FDA) and other regulatory bodies with sufficient evidence that the investigational drug is reasonably safe for initial human testing. allucent.comrarebootcamp.com The primary goal is to characterize the pharmacological and toxicological properties of the drug candidate to predict potential safety concerns, estimate a safe starting dose for clinical trials, and identify key parameters for clinical monitoring. allucent.com

The comprehensive suite of IND-enabling studies is tailored based on the specific class of drug, the intended clinical indication, the route of administration, and the proposed duration of treatment. allucent.com For a novel chemical entity class like this compound analogs, this package would typically include detailed pharmacology, pharmacokinetics (PK), and toxicology assessments. allucent.com

Pharmacology Studies: These studies characterize the drug's mechanism of action and its effects on the intended biological target (primary pharmacology). For instance, studies on thiochroman (B1618051) 1,1-dioxide analogues designed as positive allosteric modulators of AMPA receptors involved detailed in vitro assays to determine their modulatory activity. nih.gov

Pharmacokinetics (PK) and ADME Studies: This set of studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), determines what the body does to the drug. allucent.com These evaluations are critical for understanding the bioavailability and persistence of this compound analogs in the body. Research on certain thiochroman derivatives has demonstrated favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a crucial feature for neurological indications. nih.govnih.gov

Toxicology Studies: A cornerstone of the IND application is a robust toxicology package. These studies are conducted to identify potential toxicity risks prior to human exposure. allucent.com This involves single-dose and repeated-dose toxicity studies in at least two relevant animal species (one rodent, one non-rodent). iitri.org These studies help define the dose- and exposure-dependencies of any toxic effects and their potential reversibility. allucent.com Genetic toxicology assays are also required to assess the compound's potential to cause mutations or damage to chromosomes. iitri.org

The data generated from these studies are compiled into a comprehensive IND application submitted to the regulatory authorities for review before any human trials can commence. rarebootcamp.com

Table 1: Key IND-Enabling Studies for this compound Analogs
Study CategoryObjectiveExamples of Specific Studies
PharmacologyTo characterize the mechanism of action and dose-response relationship for the desired biological effect.- Receptor binding assays
  • Enzyme inhibition assays
  • In vivo proof-of-concept studies in disease models
  • Pharmacokinetics (ADME)To understand the absorption, distribution, metabolism, and excretion of the drug in the body.- Bioavailability studies (oral, IV)
  • Tissue distribution studies
  • Metabolite identification
  • Plasma protein binding assays
  • ToxicologyTo evaluate the safety profile of the drug candidate and identify potential target organs for toxicity.- Acute (single-dose) toxicity studies
  • Repeated-dose toxicity studies (e.g., 28-day)
  • Genotoxicity (Ames test, micronucleus assay)
  • Safety pharmacology (effects on cardiovascular, respiratory, and central nervous systems)
  • Chemistry, Manufacturing, and Controls (CMC)To ensure the identity, quality, purity, and strength/potency of the drug substance and drug product.- Batch manufacturing records
  • Stability studies
  • Development of analytical methods
  • Challenges and Future Directions in Preclinical Development

    The preclinical development of this compound analogs, like many sulfur-containing heterocycles, faces several challenges that must be overcome to successfully translate these promising compounds from the laboratory to the clinic. rsc.org

    One of the primary hurdles lies in chemical synthesis. The inherent nature of sulfur, with its multiple oxidation states and complex bonding patterns, can complicate synthetic routes, sometimes leading to undesired by-products or difficulties in purification and yield. rsc.org The development of novel and efficient synthetic methodologies, such as organocatalytic strategies and new cyclization reactions, is a key area of ongoing research to streamline the production of diverse thiochroman libraries. rsc.org

    Pharmacokinetic limitations also present a significant challenge. Issues such as poor bioavailability, rapid metabolism, or unfavorable distribution can hinder the therapeutic potential of otherwise potent compounds. rsc.org Future research must focus on structural modifications and formulation techniques to improve the ADME profiles of this compound analogs, enhancing their drug-like properties. Structure-activity relationship (SAR) studies are crucial in this regard, helping to identify which chemical modifications can improve potency while maintaining favorable pharmacokinetics. nih.gov

    Furthermore, potential toxicity is a constant concern in drug development. For thiochroman derivatives, a thorough understanding of their metabolic pathways is necessary to predict and mitigate the formation of reactive or toxic metabolites. rsc.org

    Looking forward, the future of preclinical development for this class of compounds is promising. Key future directions include:

    Expansion of Therapeutic Applications: The thiochroman scaffold has shown diverse biological activities, including antimicrobial, anticancer, and neurological effects. nih.govmdpi.comnih.gov Future work will likely explore this chemical space for new therapeutic targets and indications.

    Improving Target Specificity: To minimize off-target effects, efforts will be directed toward designing analogs with high selectivity for their intended biological targets. This involves a deeper understanding of drug-receptor interactions, aided by computational modeling and structural biology. rsc.org

    Interdisciplinary Collaboration: Successfully advancing these compounds will require collaboration between medicinal chemists, biologists, pharmacologists, and regulatory experts. rsc.org Such partnerships are essential to navigate the complexities of drug development and ensure that preclinical studies are designed to meet regulatory expectations.

    Advanced Drug Delivery Systems: The use of novel drug delivery technologies could help overcome pharmacokinetic challenges, enabling targeted delivery to specific tissues and improving the therapeutic index of this compound analogs.

    By addressing these challenges and pursuing these future directions, researchers can unlock the full therapeutic potential of the thiochroman scaffold.

    Table 2: Summary of Challenges and Future Directions
    AreaSpecific ChallengeFuture Direction / Solution
    SynthesisComplexity of sulfur chemistry leading to low yields or by-products. rsc.orgDevelopment of novel organocatalytic and transition metal-catalyzed reactions. rsc.org
    Difficulty in creating diverse chemical libraries for screening.Streamlining reaction sequences for higher throughput synthesis.
    PharmacokineticsPoor bioavailability, rapid metabolism, or suboptimal distribution. rsc.orgStructural modifications guided by SAR to improve ADME properties. nih.gov
    Blood-brain barrier penetration for CNS targets.Leveraging formulation science and advanced drug delivery systems.
    ToxicologyPotential for off-target effects or formation of toxic metabolites. rsc.orgEarly-stage toxicity screening and detailed metabolic profiling.
    Translational GapEnsuring efficacy and safety in animal models translates to humans.Improving predictive models and establishing clear regulatory pathways. rsc.org

    Future Perspectives and Emerging Research Avenues for Thiochroman 3 Ylamine

    Exploration of Novel Therapeutic Areas

    The inherent structural characteristics of the thiochroman (B1618051) ring have led to its investigation in a wide array of therapeutic contexts. Future research is expected to build upon these foundations and expand into new and more complex disease areas. The versatility of the thiochroman scaffold allows it to interact with multiple biological targets, making it a valuable core for drug design. rsc.org

    Initial studies have successfully demonstrated the potential of thiochroman derivatives in oncology, particularly in the treatment of endocrine-resistant breast cancer. figshare.comnih.gov Certain derivatives have been identified as pure antiestrogens and potent, orally active selective estrogen receptor degraders (SERDs), capable of down-regulating the estrogen receptor (ER). nih.goviiarjournals.orgiiarjournals.org One such thiochroman derivative, CH4986399, has shown efficacy in breast cancer models, including those resistant to tamoxifen. iiarjournals.orgiiarjournals.org

    Beyond cancer, another significant area of exploration is in central nervous system (CNS) disorders. Thiochroman dioxide analogues have been designed as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. acs.orgnih.govresearchgate.net These receptors are crucial for synaptic plasticity and cognitive function, making AMPA PAMs promising candidates for developing cognitive enhancers. bohrium.commdpi.com Pharmacokinetic studies have shown that these compounds can cross the blood-brain barrier, a critical feature for CNS-acting drugs. acs.orgnih.gov

    Furthermore, the thiochroman scaffold has demonstrated broad-spectrum antimicrobial potential. Various derivatives have been synthesized and evaluated for their activity against bacteria, fungi, and parasites like Leishmania panamensis. rsc.orgnih.gov Research has highlighted thiochroman-4-one (B147511) derivatives as particularly promising, with some compounds showing efficacy superior to standard drugs like amoxicillin (B794) and amphotericin B. rsc.orgnih.gov

    Therapeutic AreaTarget/MechanismSpecific Thiochroman Derivative ClassPotential Application
    Oncology Estrogen Receptor (ER) Down-regulationNonsteroidal SERDsEndocrine-resistant Breast Cancer figshare.comnih.gov
    CNS Disorders Positive Allosteric Modulation of AMPA ReceptorsThiochroman 1,1-dioxidesCognitive Enhancement, Neuroprotection acs.orgnih.gov
    Infectious Diseases Various (cell wall/membrane disruption)Thiochroman-4-one derivatives, Spiro pyrrolidinesAntibacterial, Antifungal, Anti-leishmanial agents rsc.orgnih.gov

    Advanced Synthetic Methodologies and Chemical Biology Tools

    The efficient and stereoselective synthesis of thiochroman-3-ylamine derivatives is critical to unlocking their full therapeutic potential. While traditional synthetic routes exist, emerging methodologies are offering greater precision, efficiency, and sustainability.

    Recent advancements include the development of one-pot syntheses and multi-component reactions that streamline the production of complex thiochroman structures, reducing waste and improving yields. researchgate.netpreprints.org For instance, a one-pot synthesis of N-substituted 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline (B8809763) has been described, which notably produces enantiopure compounds. Another novel approach involves a formal [3+3] annulation reaction between aminocyclopropanes and thiophenols to construct the 4-amino thiochroman core with high regioselectivity under mild conditions. nih.gov

    A particularly promising frontier is the application of biocatalysis and biotransformation. mdpi.commdpi.com The use of whole-cell systems, such as marine-derived fungi, or isolated enzymes offers an environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov These biological systems can perform highly regio- and stereoselective reactions that are often challenging to achieve with conventional methods. nih.gov Studies have demonstrated the biotransformation of thiochroman-4-ol (B1596091) using fungal strains like Emericellopsis maritima and Purpureocillium lilacinum to yield a variety of derivatives, including novel sulfoxides. nih.govmdpi.com This approach not only provides access to new chemical entities but also aligns with the principles of Green Chemistry. nih.gov

    These synthetic advances are complemented by modern chemical biology tools. Techniques such as X-ray crystallography are essential for elucidating the precise binding modes of thiochroman derivatives to their target proteins, as demonstrated in the co-crystallization of a thiochroman dioxide analogue with the GluA2 ligand-binding domain. acs.orgnih.gov This structural insight is invaluable for guiding structure-activity relationship (SAR) studies and optimizing lead compounds. nih.gov

    MethodologyDescriptionAdvantages for Thiochroman Synthesis
    One-Pot/Multi-Component Reactions Combining multiple reaction steps into a single procedure without isolating intermediates. preprints.orgIncreased efficiency, reduced waste, streamlined access to complex derivatives. researchgate.net
    Enantioselective Synthesis Methods that produce a specific stereoisomer of a chiral molecule.Crucial for pharmacological activity, as different enantiomers can have different biological effects.
    Biocatalysis/Biotransformation Use of enzymes or whole organisms (e.g., fungi) to catalyze chemical reactions. mdpi.commdpi.comHigh regio- and stereoselectivity, mild reaction conditions, environmentally sustainable ("Green Chemistry"). nih.gov

    Application of Artificial Intelligence and Machine Learning in this compound Research

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. nih.gov These computational tools can be powerfully applied to the study of this compound and its derivatives to predict their properties and guide synthetic efforts.

    ML models can be trained on existing data from thiochroman analogues and other sulfur-containing compounds to predict the biological activity of novel, yet-to-be-synthesized molecules. maxapress.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed using various molecular descriptors to correlate the chemical structures of thiochroman derivatives with their therapeutic effects. plos.org This allows for the rapid in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. github.com

    Furthermore, generative AI models can be employed for de novo drug design. By learning the underlying chemical rules from known bioactive molecules, these algorithms can propose entirely new thiochroman-based structures that are optimized for specific properties, such as high binding affinity for a target receptor or favorable pharmacokinetic profiles. This approach moves beyond simple screening to active and intelligent design of next-generation therapeutics.

    AI/ML ApplicationDescriptionPotential Impact on this compound Research
    Predictive Bioactivity Modeling (QSAR) Algorithms (e.g., Random Forest, SVM) are trained on known compounds to predict the activity of new ones. nih.govplos.orgRapidly screen virtual libraries of thiochroman derivatives to identify high-potential candidates for synthesis.
    Virtual Screening Computationally docking large libraries of molecules into the 3D structure of a biological target.Prioritize compounds with the highest predicted binding affinity, focusing laboratory resources on the most promising leads.
    De Novo Drug Design Generative models create novel molecular structures optimized for desired properties.Design new thiochroman derivatives with enhanced potency, selectivity, and drug-like properties from the ground up.

    Collaborative Research and Public-Private Partnerships

    The journey of a promising compound from academic discovery to clinical application is long, expensive, and fraught with risk. frostbrowntodd.com For a specialized chemical entity like this compound, leveraging collaborative models such as Public-Private Partnerships (PPPs) is essential for accelerating progress. nih.govresearchgate.net

    PPPs bring together the complementary strengths of academic institutions, pharmaceutical companies, and government agencies. frostbrowntodd.comorfenix.com Academia often excels in early-stage discovery and innovative synthesis, while the private sector provides crucial resources for high-throughput screening, preclinical and clinical development, and navigating the regulatory landscape. researchgate.net Government funding can help de-risk these ventures, particularly for high-need or less commercially attractive areas like rare diseases or novel antimicrobial agents. nih.gov

    By pooling knowledge, data, and financial resources, PPPs can address research questions that a single entity could not tackle alone. frostbrowntodd.com Such partnerships can facilitate the sharing of compound libraries for screening, integrate diverse datasets to build more powerful ML models, and create a more sustainable pathway for drug development. nih.govresearchgate.net Initiatives like the Innovative Medicines Initiative (IMI) in the EU serve as a successful blueprint for how these collaborations can spur biomedical innovation. azolifesciences.com Establishing a focused PPP around the therapeutic potential of the thiochroman scaffold could significantly catalyze its development.

    Long-Term Impact on Drug Discovery and Development

    The continued investigation of this compound and its derivatives, propelled by the synergistic application of the strategies outlined above, is expected to have a significant long-term impact on drug discovery. The thiochroman scaffold is not limited to a single disease but represents a versatile platform for developing therapeutics across multiple domains, including oncology, neurology, and infectious diseases. rsc.org

    The integration of advanced, enantioselective, and biocatalytic synthesis methods will make the production of these complex molecules more efficient and sustainable, enabling broader and more diverse chemical libraries for screening. When combined with the predictive power of AI and machine learning, the design-build-test-learn cycle of drug discovery can be dramatically accelerated. This allows researchers to fail faster, learn quicker, and ultimately identify successful clinical candidates with greater efficiency.

    Ultimately, the development of the this compound platform, supported by collaborative PPP models, exemplifies a modern approach to medicinal chemistry. It underscores a shift from serendipitous discovery to rational, targeted design, leveraging cutting-edge technology to translate a promising chemical scaffold into a new generation of impactful medicines.

    Q & A

    Q. What are the critical parameters to optimize in the synthesis of Thiochroman-3-ylamine to ensure reproducibility?

    Methodological Answer:

    • Design experiments to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and monitor yield/purity via HPLC or GC-MS.
    • Document procedural details exhaustively, including purification methods (e.g., recrystallization solvents, column chromatography conditions) to enable replication .
    • Validate reproducibility by repeating synthesis in triplicate under identical conditions and comparing spectroscopic data (¹H/¹³C NMR, IR) with literature benchmarks .

    Q. Which analytical techniques are most reliable for characterizing this compound’s structural and purity profile?

    Methodological Answer:

    • Combine ¹H/¹³C NMR to confirm backbone structure and FT-IR for functional group validation.
    • Use HPLC-MS for purity assessment (≥95%) and X-ray crystallography (if crystalline) for absolute configuration determination.
    • Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

    Q. How can researchers identify gaps in existing literature on this compound’s bioactivity?

    Methodological Answer:

    • Conduct a systematic review using databases like SciFinder and PubMed, filtering for studies published post-2015 to prioritize recent findings.
    • Map reported biological targets (e.g., enzyme inhibition, receptor binding) and note understudied areas (e.g., pharmacokinetics, toxicity profiles).
    • Use citation-tracking tools to identify foundational papers and emerging controversies .

    Advanced Research Questions

    Q. How should contradictions in reported biological activities of this compound analogs be resolved?

    Methodological Answer:

    • Perform dose-response assays across multiple cell lines or in vivo models to assess consistency.
    • Analyze experimental variables (e.g., assay pH, incubation time) that may explain discrepancies.
    • Apply meta-analysis techniques to aggregate data, using Cochran’s Q test to quantify heterogeneity and identify outlier studies .

    Q. What strategies validate the mechanistic role of this compound in observed enzyme inhibition?

    Methodological Answer:

    • Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) and mode (competitive/non-competitive).
    • Pair with docking simulations (AutoDock, Schrödinger) to predict binding interactions and validate via mutagenesis studies.
    • Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity, ITC for thermodynamic profiling) .

    Q. How can researchers ensure cross-laboratory reproducibility of this compound’s synthetic protocols?

    Methodological Answer:

    • Publish detailed reaction schematics with tolerances for critical parameters (e.g., temperature ±2°C, solvent grade).
    • Share raw analytical data (e.g., NMR spectra, chromatograms) in open-access repositories.
    • Collaborate on ring-testing initiatives , where independent labs replicate protocols and report deviations .

    Data Analysis & Interpretation

    Q. What statistical approaches are appropriate for analyzing structure-activity relationship (SAR) data in this compound derivatives?

    Methodological Answer:

    • Apply multivariate regression (e.g., PLS, Random Forest) to correlate structural descriptors (logP, steric bulk) with bioactivity.
    • Use cluster analysis to group compounds by activity profiles and identify outliers.
    • Validate models via k-fold cross-validation and report R²/Q² metrics to avoid overfitting .

    Q. How should conflicting spectroscopic assignments for this compound metabolites be addressed?

    Methodological Answer:

    • Re-isolate metabolites and acquire 2D NMR (HSQC, HMBC) to resolve connectivity ambiguities.
    • Compare with synthetic standards (if available) or use isotopic labeling to trace metabolic pathways.
    • Publish conflicting data transparently, annotating potential sources of error (e.g., solvent artifacts, impurity peaks) .

    Experimental Design & Validation

    Q. What controls are essential in assessing this compound’s stability under physiological conditions?

    Methodological Answer:

    • Include positive controls (e.g., known labile compounds) and negative controls (vehicle-only samples).
    • Simulate physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS over 24–72 hours.
    • Calculate half-life (t½) using first-order kinetics and compare with in silico predictions (e.g., ADMET predictors) .

    Q. How can researchers design a comparative study of this compound’s efficacy against existing pharmacophores?

    Methodological Answer:

    • Use blinded, randomized assays to minimize bias.
    • Benchmark against clinically approved analogs (e.g., SSRIs for neuroactivity studies) and include dose-matched controls .
    • Apply ANOVA with post-hoc Tukey tests to compare efficacy, ensuring power analysis determines adequate sample sizes .

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